1-Methyl-3-(4-methylpiperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound exhibits potential pharmacological properties, making it of interest in various scientific research contexts.
Source: The compound is synthesized in laboratory settings, often derived from the reaction of specific starting materials that include piperidine derivatives and pyrazole precursors.
Classification: It is classified as a pyrazole derivative and can be categorized under heterocyclic compounds due to its nitrogen-containing ring structure. Additionally, it may exhibit characteristics typical of psychoactive substances, depending on its specific interactions in biological systems.
The synthesis of 1-Methyl-3-(4-methylpiperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride typically involves several key steps:
Technical details regarding specific reaction conditions (temperature, time, solvent choice) can vary based on the method employed by different research groups.
The molecular structure of 1-Methyl-3-(4-methylpiperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride can be described as follows:
The three-dimensional conformation can be analyzed using computational chemistry methods or X-ray crystallography to elucidate bond angles and distances.
1-Methyl-3-(4-methylpiperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride can participate in various chemical reactions:
Technical details regarding these reactions depend on the specific conditions employed (e.g., solvents, catalysts).
The mechanism of action for 1-Methyl-3-(4-methylpiperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride is primarily investigated in pharmacological contexts:
The physical and chemical properties of 1-Methyl-3-(4-methylpiperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride include:
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed to confirm structural identity and purity.
The scientific uses of 1-Methyl-3-(4-methylpiperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride are diverse:
Pyrazole derivatives exhibit extraordinary therapeutic versatility, demonstrated by their presence in clinically approved agents spanning anti-inflammatory (celecoxib), antifungal (fipronil), antidiabetic (sitafliptin analogs), and anticancer (crizotinib) therapeutics. This 5-membered diazole nucleus provides exceptional opportunities for structural diversification through N-substitution, C-functionalization, and ring fusion strategies. The 1H-pyrazole variant specifically enables hydrogen bonding interactions with biological targets while maintaining metabolic stability .
Table 1: Biological Activities of Pyrazole-Containing Pharmacophores
Therapeutic Area | Biological Activity | Structural Features | Clinical Significance |
---|---|---|---|
Anti-inflammatory | COX-2 inhibition (≥84.2% inhibition at 3h) | 1,3,4-Trisubstitution pattern | Superior to diclofenac (86.72%) in carrageenan-induced edema models |
Antimicrobial | Broad-spectrum activity against Gram+/Gram- bacteria | 3,5-Disubstituted-1H-pyrazole | Disruption of microbial cell membrane integrity |
Anticancer | TNF-α (85%) and IL-6 (93%) inhibition | 1-Acetyl-3-aryl-5-arylthio-urea derivatives | Potency exceeding dexamethasone references |
Neuropharmacology | Dopamine receptor modulation | 4-(Piperidinyl)pyrazole conjugation | Potential in Parkinson's disease management [9] |
Piperidine integration introduces critical three-dimensionality to planar pyrazole systems, significantly enhancing GPCR (G-protein coupled receptor) and ion channel interactions. The 4-methylpiperidine moiety specifically contributes:
The molecular hybridization strategy synergizes pyrazole's π-π stacking capability with piperidine's directional hydrogen bonding, creating dual-pharmacophore systems with nanomolar target affinities. Recent synthetic advances include ruthenium-catalyzed intramolecular oxidative C-N coupling for regioselective 1,3,5-substitution and microwave-assisted solvent-free cyclizations that achieve >85% yields of complex pyrazolopiperidines under mild conditions .
Table 2: Molecular Enhancements Through Pyrazole-Piperidine Hybridization
Property | Pyrazole Monocycle | Piperidine Monocycle | Hybrid System | Pharmacological Impact |
---|---|---|---|---|
log D₇.₄ | 1.2-1.8 | 0.8-1.5 | 1.9-2.5 | Optimized CNS penetration |
H-bond Acceptors | 2-3 | 1 | 3-4 | Enhanced target engagement |
Sp³ Carbon % | 0-20% | >85% | 45-60% | Improved solubility & crystallinity |
pKa (Basic) | <2 (pyrazole N) | 10-11 (tertiary amine) | Dual ionization | Salt formation & pH-responsive solubility |
The target compound exemplifies advanced molecular design through its stereoelectronically optimized architecture:
Molecular Formula: C₁₁H₂₁N₃O·2HCl Systematic Name: 1-Methyl-3-(4-methylpiperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride Core Structure: N-methylated pyrazol-5-ol + 4-methylpiperidine fusion
Hybridization Geometry: The C3-C4' bond directly conjugates the pyrazole C3 position with the piperidine C4' quaternary carbon, creating a rotatable but stereochemically constrained linkage. This vector:
Tautomeric Equilibrium: The 5-hydroxypyrazole exists in dynamic equilibrium with 5-keto tautomers, a phenomenon confirmed through ¹³C-NMR studies (δC 155-165 ppm region). This prototropy significantly influences:
Stereoelectronic Features:
Table 3: Structural Impact of Dihydrochloride Salt Formation
Property | Free Base | Dihydrochloride Salt | Biological Advantage |
---|---|---|---|
Melting Point | 86-92°C (oily solid) | 228-232°C | Enhanced stability & handling |
Water Solubility | <0.1 mg/mL | >50 mg/mL | Improved bioavailability & formulation |
Crystallinity | Amorphous | Highly crystalline | Batch reproducibility & purification ease |
Ionization State | Monocation (piperidine N⁺) | Dication (piperidine N⁺ + pyrazole N⁺H) | Tissue penetration at pH 7.4; intracellular activation |
The dihydrochloride salt formation protonates both the piperidine nitrogen (pKa ~10.3) and the pyrazole N2 (pKa ~2.5), creating a stable dicationic species with exceptional crystallinity. This modification reduces hygroscopicity by >60% compared to the mono-HCl salt while maintaining aqueous solubility through chloride counterion hydration. X-ray diffraction studies of analogous compounds reveal extended hydrogen-bonding networks (Cl⁻···H-N distances 2.15-2.30Å) that stabilize the solid-state architecture [1] . The protonation state dramatically influences receptor affinity—molecular docking indicates the diprotonated form generates additional ionic interactions with aspartate/glutamate residues in enzymatic binding pockets, potentially enhancing target residence time by 3-5 fold compared to monocationic analogs.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5